molecular formula C8H5FN2 B13415711 Quinazoline, 2-fluoro- CAS No. 56595-08-5

Quinazoline, 2-fluoro-

Cat. No.: B13415711
CAS No.: 56595-08-5
M. Wt: 148.14 g/mol
InChI Key: CJGKNWNOOUZIDB-UHFFFAOYSA-N
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Description

Quinazoline, 2-fluoro- is an organic compound that belongs to the quinazoline family, which is a class of heterocyclic aromatic organic compounds Quinazoline itself consists of a benzene ring fused to a pyrimidine ringQuinazoline derivatives have been widely studied due to their significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline, 2-fluoro- can be achieved through various methods. One common approach involves the reaction of 2-aminobenzylamine with benzyl alcohol in the presence of a nickel catalyst. Another method involves the condensation of 2-nitrobenzyl alcohols with arylacetic acids in the presence of urea, elemental sulfur, DABCO, and DMSO .

Industrial Production Methods

Industrial production of quinazoline derivatives often involves metal-catalyzed reactions, microwave-assisted reactions, and phase-transfer catalysis. These methods are preferred due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Quinazoline, 2-fluoro- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of quinazoline, 2-fluoro- can yield quinazoline-2,4-dione, while reduction can yield 2-fluoro-1,2,3,4-tetrahydroquinazoline .

Scientific Research Applications

Quinazoline, 2-fluoro- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of quinazoline, 2-fluoro- involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt cellular processes and lead to the desired therapeutic effects. The specific molecular targets and pathways involved depend on the particular application and the biological system being studied .

Comparison with Similar Compounds

Quinazoline, 2-fluoro- can be compared with other similar compounds, such as:

    Quinazoline: The parent compound without the fluorine atom.

    Quinazoline, 4-fluoro-: A derivative with a fluorine atom at the 4-position.

    Quinazoline, 2-chloro-: A derivative with a chlorine atom at the 2-position.

The addition of a fluorine atom at the 2-position of quinazoline enhances its chemical stability and biological activity compared to the parent compound and other derivatives .

Conclusion

Quinazoline, 2-fluoro- is a versatile compound with significant potential in various scientific research applications. Its unique chemical properties and ability to undergo various reactions make it a valuable building block in chemistry, biology, medicine, and industry. Further research into its mechanism of action and comparison with similar compounds will continue to uncover new applications and enhance our understanding of this important compound.

Properties

CAS No.

56595-08-5

Molecular Formula

C8H5FN2

Molecular Weight

148.14 g/mol

IUPAC Name

2-fluoroquinazoline

InChI

InChI=1S/C8H5FN2/c9-8-10-5-6-3-1-2-4-7(6)11-8/h1-5H

InChI Key

CJGKNWNOOUZIDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=N2)F

Origin of Product

United States

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